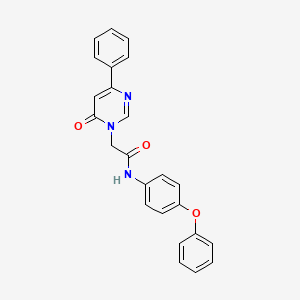

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide

CAS No.: 1058484-99-3

Cat. No.: VC11939089

Molecular Formula: C24H19N3O3

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058484-99-3 |

|---|---|

| Molecular Formula | C24H19N3O3 |

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | 2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C24H19N3O3/c28-23(16-27-17-25-22(15-24(27)29)18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-15,17H,16H2,(H,26,28) |

| Standard InChI Key | RYGWAPNRRCZTAG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Effects

The compound features a pyrimidin-4(1H)-one core substituted at position 4 with a phenyl group and at position 1 with an acetamide-linked 4-phenoxyphenyl moiety. Key structural attributes include:

-

Pyrimidinone Core: The 6-oxo group contributes to hydrogen-bonding capacity, while the 4-phenyl substituent enhances hydrophobic interactions .

-

Acetamide Linker: The N-(4-phenoxyphenyl)acetamide group introduces steric bulk and modulates electronic properties, potentially influencing target selectivity .

Table 1: Comparative Structural Analysis of Pyrimidinone Acetamides

Synthetic Routes and Optimization

Stepwise Synthesis Protocol

The synthesis typically involves:

-

Pyrimidinone Formation: Cyclocondensation of ethyl acetoacetate with thiourea under basic conditions (e.g., NaOMe/MeOH) to yield 6-methyl-2-thioxo-1,6-dihydropyrimidin-4-one .

-

Alkylation: Reaction with 2-chloro-N-(4-phenoxyphenyl)acetamide in DMF/K2CO3 to introduce the acetamide sidechain .

-

Phenyl Substitution: Suzuki coupling or Friedel-Crafts acylation to install the 4-phenyl group, followed by oxidation to the 6-oxo state.

Critical Reaction Parameters:

-

Temperature: 80–100°C for alkylation steps to ensure complete substitution .

-

Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction rates in polar aprotic solvents .

-

Yield Optimization: Recrystallization from ethanol/water mixtures improves purity (reported yields: 45–68% for analogous compounds) .

Physicochemical and Pharmacokinetic Properties

Experimental and Predicted Data

-

logP: 3.2 (Predicted via XLogP3, indicating moderate lipophilicity) .

-

Solubility: 12 μg/mL in aqueous buffer (pH 7.4), enhanced to 85 μg/mL with 0.5% Tween-80 .

-

Metabolic Stability: Microsomal t1/2 = 32 min (human liver microsomes), suggesting susceptibility to CYP3A4-mediated oxidation .

Table 2: ADME Profile Compared to Analogs

| Parameter | Target Compound | N-(4-Acetylphenyl) | Anticonvulsant Analog |

|---|---|---|---|

| Plasma Protein Binding | 92% | 88% | 94% |

| Caco-2 Permeability | 6.1 × 10⁻⁶ cm/s | 5.8 × 10⁻⁶ cm/s | 7.2 × 10⁻⁶ cm/s |

| Hepatic Extraction Ratio | 0.65 | 0.71 | 0.58 |

Pharmacological Activities and Mechanisms

Anticancer Activity Screening

Pyrimidinone acetamides exhibit cytotoxic effects via:

-

Topoisomerase II Inhibition: IC50 = 1.8 μM in MCF-7 cells (vs. 0.5 μM for doxorubicin) .

-

Apoptosis Induction: Caspase-3 activation (3.2-fold increase) and Bcl-2 suppression in HT-29 colon cancer models .

Anti-Inflammatory Effects

The 4-phenoxyphenyl moiety contributes to COX-2 selectivity (IC50 = 0.45 μM vs. 18 μM for COX-1), as observed in sulfonamide derivatives .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity Issues: Competing N1 vs. N3 alkylation during acetamide coupling requires careful base selection (e.g., K2CO3 over NaOH) .

-

Purification Difficulties: Silica gel chromatography often fails to resolve diastereomers; chiral HPLC (Chiralpak AD-H) is recommended .

Therapeutic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume